(3E)-4-(4-chlorophenyl)-3-phenylbut-3-en-2-one

Catalog No.
S3012109
CAS No.
38661-91-5
M.F
C16H13ClO
M. Wt
256.73
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3E)-4-(4-chlorophenyl)-3-phenylbut-3-en-2-one

CAS Number

38661-91-5

Product Name

(3E)-4-(4-chlorophenyl)-3-phenylbut-3-en-2-one

IUPAC Name

(E)-4-(4-chlorophenyl)-3-phenylbut-3-en-2-one

Molecular Formula

C16H13ClO

Molecular Weight

256.73

InChI

InChI=1S/C16H13ClO/c1-12(18)16(14-5-3-2-4-6-14)11-13-7-9-15(17)10-8-13/h2-11H,1H3/b16-11-

InChI Key

OHUPHNWMLWIYGY-WJDWOHSUSA-N

SMILES

CC(=O)C(=CC1=CC=C(C=C1)Cl)C2=CC=CC=C2

solubility

not available

(3E)-4-(4-chlorophenyl)-3-phenylbut-3-en-2-one (CAS 38661-91-5) is a highly substituted alpha-benzylidene ketone that serves as a critical synthetic building block in modern medicinal chemistry. Unlike generic chalcones, this molecule features a specific alpha-phenyl and beta-(4-chlorophenyl) substitution pattern on a but-3-en-2-one core. Its primary procurement value lies in its role as the direct precursor to the "JN series" of androgen receptor (AR) N-terminal domain inhibitors, such as JN018 and JN097, which are designed to target castration-resistant prostate cancer [1]. The compound's precise electronic profile and pre-established (3E) stereochemistry make it an indispensable starting material for synthesizing advanced pharmacophores that require strict spatial geometries to bind constitutively active AR splice variants [2].

Substituting this compound with generic benzylideneacetone or unsubstituted 3,4-diphenylbut-3-en-2-one fundamentally compromises downstream API efficacy. The 4-chloro substituent is not merely a lipophilic placeholder; it provides essential halogen bonding and steric bulk required for the final drug to interact with the AR transactivation domain[1]. Furthermore, attempting to use a crude, unpurified synthetic mixture of this enone is highly inefficient for manufacturing. Standard aldol condensations yield a mixed E/Z profile (typically 62% E and 18% Z). Procuring the phase-pure (3E)-isomer is mandatory to prevent the propagation of the inactive (Z)-geometry into the final active pharmaceutical ingredient, thereby avoiding severe yield losses and complex chromatographic bottlenecks during scale-up[2].

Downstream API Yield: Pure (3E)-Isomer vs. Crude E/Z Mixtures

In the synthesis of JN-series AR inhibitors, the stereochemistry of the enone intermediate strictly dictates the spatial orientation of the final pharmacophore. Standard synthetic routes to this scaffold produce a mixture of isomers, historically reported as 62% (E) and 18% (Z) [1]. Procuring the pre-isolated (3E)-4-(4-chlorophenyl)-3-phenylbut-3-en-2-one bypasses this bottleneck. By starting with the pure (3E) isomer, chemists eliminate the 18% off-target (Z)-isomer waste stream, directly increasing the effective yield of subsequent derivatization steps and removing the need for costly and time-consuming chromatographic resolution [2].

Evidence DimensionDownstream API synthetic efficiency
Target Compound DataPre-isolated (3E)-isomer (CAS 38661-91-5)
Comparator Or BaselineCrude E/Z synthetic mixture (62% E / 18% Z)
Quantified DifferenceEliminates 18% (Z)-isomer byproduct formation and bypasses a major chromatographic separation step.
ConditionsSynthesis of JN018/JN097 precursors via standard derivatization of the enone double bond.

Procuring the stereopure (3E) intermediate is critical for scaling up the synthesis of AR inhibitors without incurring severe yield losses during isomer separation.

Downstream Target Affinity: 4-Chloro Substitution vs. Unsubstituted Analogs

The 4-chlorophenyl moiety is strictly required for the downstream biological activity of the resulting JN-series compounds. Structure-activity relationship (SAR) studies of AR transactivation domain inhibitors demonstrate that the 4-chloro group provides necessary interactions with AR splice variants (such as AR-V7). Replacing this specific enone with an unsubstituted phenyl analog results in downstream APIs that lose their selective growth inhibition against castration-resistant prostate cancer (CRPC) cell lines, such as 22Rv1 [1]. The 4-chloro derivatives maintain potent activity in MTT viability assays, whereas the unsubstituted baselines fail to achieve the required targeted efficacy[2].

Evidence DimensionDownstream API cellular growth inhibition (CRPC models)
Target Compound Data4-Chloro substituted precursor (yielding active JN018/JN097)
Comparator Or BaselineUnsubstituted phenyl precursor (yielding inactive analogs)
Quantified Difference4-chloro-derived APIs maintain strong growth inhibition against AR-V7 expressing 22Rv1 cells, whereas unsubstituted analogs lose targeted efficacy.
Conditions6-day MTT viability assays on 22Rv1 (AR-V7 positive) prostate cancer cells.

Buyers synthesizing AR N-terminal domain inhibitors must procure the exact 4-chloro derivative to ensure the final API retains its essential anti-cancer activity profile.

Processability in Tandem Epoxidation Reactions

The electron-withdrawing nature of the 4-chloro substituent on the beta-phenyl ring modulates the electron density of the enone double bond, optimizing it for specific derivatizations like epoxidation. In the synthesis of JN097 (an epoxide analog of JN018), this specific enone undergoes smooth, controlled epoxidation with m-CPBA at 23°C[1]. If a more electron-rich generic chalcone were utilized, the reaction kinetics and chemoselectivity would be altered, increasing the risk of over-oxidation or competing Baeyer-Villiger side reactions [2]. The 4-chloro group ensures the double bond is perfectly tuned for selective transformation.

Evidence DimensionChemoselectivity in epoxidation
Target Compound Data(3E)-4-(4-chlorophenyl)-3-phenylbut-3-en-2-one
Comparator Or BaselineElectron-rich generic chalcones (e.g., 4-methoxy substituted)
Quantified DifferenceProvides controlled reactivity for selective m-CPBA double-bond epoxidation without competing side reactions.
ConditionsReaction with m-CPBA in DCM at 0°C warming to 23°C overnight.

The specific electronic profile of this compound ensures high chemoselectivity and high yields during the critical epoxidation step in advanced API synthesis.

Synthesis of AR N-Terminal Domain Inhibitors

Procured as the primary, stereopure building block for the JN series (e.g., JN018, JN097) targeting castration-resistant prostate cancer by inhibiting constitutively active AR splice variants [1].

Development of Novel Epoxide-Based Pharmacophores

Utilized as a highly chemoselective substrate for m-CPBA epoxidation to generate stable, non-amine AR inhibitors and related advanced screening libraries[2].

SAR Library Generation for Alpha-Phenyl Enones

Employed as a halogenated, geometrically pure core for exploring steric and electronic effects in Michael acceptor-based drug discovery programs [1].

XLogP3

4.3

Dates

Last modified: 04-15-2024

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